molecular formula C17H25NO5S B2670327 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide CAS No. 899957-84-7

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide

Cat. No.: B2670327
CAS No.: 899957-84-7
M. Wt: 355.45
InChI Key: MOWMYDNLFOCTDM-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide typically involves the formation of the spirocyclic structure followed by sulfonamide formation. One common method involves the reaction of 1,4-dioxaspiro[4.5]decane with an appropriate sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage . The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide
  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide
  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide

Uniqueness

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide is unique due to its specific ethoxy substitution on the benzene ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and binding affinity to certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-2-21-14-6-8-16(9-7-14)24(19,20)18-12-15-13-22-17(23-15)10-4-3-5-11-17/h6-9,15,18H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWMYDNLFOCTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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